BenchChemオンラインストアへようこそ!

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide

Formyl peptide receptor Neutrophil degranulation C-terminal SAR

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide (CAS 108321-41-1, molecular formula C₂₈H₃₇FN₄O₄S, MW 544.68) is a synthetic C-terminal p-fluorobenzylamide-blocked tripeptide derived from the archetypal chemotactic peptide N-formyl-Met-Leu-Phe (fMLF/fMLP). It belongs to the class of formyl peptide receptor (FPR) ligands—Gi-coupled GPCR agonists that mediate neutrophil chemotaxis, degranulation, and superoxide production.

Molecular Formula C28H37FN4O4S
Molecular Weight 544.7 g/mol
CAS No. 108321-41-1
Cat. No. B020417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-Met-Leu-Phe-p-fluorobenzylamide
CAS108321-41-1
SynonymsN-FORMYL-MET-LEU-PHE P-FLUOROBENZYLAMIDE
Molecular FormulaC28H37FN4O4S
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-7-5-4-6-8-20)26(35)30-17-21-9-11-22(29)12-10-21/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37)
InChIKeyABCCPEXHAJFNOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide (CAS 108321-41-1): Procurement-Grade Profile of a C-Terminal-Blocked fMLF Analog for Formyl Peptide Receptor Research


N-Formyl-Met-Leu-Phe-p-fluorobenzylamide (CAS 108321-41-1, molecular formula C₂₈H₃₇FN₄O₄S, MW 544.68) is a synthetic C-terminal p-fluorobenzylamide-blocked tripeptide derived from the archetypal chemotactic peptide N-formyl-Met-Leu-Phe (fMLF/fMLP) . It belongs to the class of formyl peptide receptor (FPR) ligands—Gi-coupled GPCR agonists that mediate neutrophil chemotaxis, degranulation, and superoxide production [1]. The p-fluorobenzylamide modification replaces the native C-terminal carboxyl group with a para-fluoro-substituted benzylamide moiety, a structural alteration known to profoundly influence receptor-binding kinetics and functional selectivity at FPR1 and FPR2 [2]. Supplied as a lyophilized solid (purity typically ≥95% by HPLC) with recommended storage at −20 °C, this compound serves as a specialized pharmacological probe where the position (para) and identity (fluorinated benzylamide) of the C-terminal cap are critical experimental variables .

Why N-Formyl-Met-Leu-Phe-p-fluorobenzylamide Cannot Be Directly Substituted by Generic fMLF Analogs Without Experimental Validation


The structure-activity relationship (SAR) of formyl peptide receptor ligands is exquisitely sensitive to C-terminal modifications. Replacement of the native carboxyl group with a benzylamide moiety yields a 12- to 533-fold potency enhancement in lysosomal enzyme release assays compared to the free acid form [1]. However, this gain is not uniform: the specific identity, substitution pattern, and electronics of the benzylamide cap determine whether the resulting analog behaves as a full agonist, partial agonist, or antagonist at FPR1 versus FPR2 [2]. The para-fluorobenzylamide variant (CAS 108321-41-1) differs from its ortho-fluoro isomer (CAS 112898-02-9) in fluorine ring position, and from the non-fluorinated benzylamide (CAS 80180-62-7) in both electronegativity and hydrogen-bonding potential. These seemingly subtle differences can invert functional selectivity between chemotaxis and superoxide production, or shift receptor subtype preference between FPR1 and FPR2 [3]. Consequently, generic substitution—even with another fluoro-benzylamide isomer—risks introducing uncharacterized bias in receptor activation, ligand binding kinetics, and downstream signaling readouts, undermining experimental reproducibility and data interpretability in FPR-focused research programs.

Quantitative Differential Evidence for N-Formyl-Met-Leu-Phe-p-fluorobenzylamide (CAS 108321-41-1) vs. Closest Analogs and In-Class Alternatives


C-Terminal Benzylamide Modification Confers 12- to 533-Fold Potency Gain Over Free Acid fMLF in Neutrophil Degranulation

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide incorporates a C-terminal benzylamide cap. In a landmark structure-activity study, Freer et al. demonstrated that the benzylamide derivative of CHO-Met-Leu-Phe-OH was uniformly more active than the corresponding free acid, with potency gains spanning 12- to 533-fold as measured by lysosomal enzyme (lysozyme) release from cytochalasin B-treated rabbit polymorphonuclear leukocytes [1]. This potency enhancement is attributed to the elimination of the negatively charged carboxylate, which improves membrane permeability and alters receptor-binding thermodynamics. While the Freer study evaluated the unsubstituted benzylamide, the p-fluorobenzylamide variant (CAS 108321-41-1) introduces an electron-withdrawing para-fluoro substituent that further modulates the electronics of the benzylamide aromatic ring—a parameter shown to be critical for FPR1 binding affinity in subsequent SAR campaigns [2].

Formyl peptide receptor Neutrophil degranulation C-terminal SAR

Para-Fluoro vs. Ortho-Fluoro Benzylamide Isomerism: Position-Dependent Modulation of Formyl Peptide Receptor Pharmacology

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide (CAS 108321-41-1) and its ortho-fluoro isomer N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (CAS 112898-02-9) are commercially available as distinct catalog items from Sigma-Aldrich (F1012 and F0762, respectively) . The para-fluoro substitution positions the electronegative fluorine atom at the 4-position of the benzylamide aromatic ring, whereas the ortho-fluoro isomer places it at the 2-position. This positional difference alters the electronic distribution, steric environment, and hydrogen-bonding capacity of the C-terminal cap. In SAR studies of benzylamide-containing ligands for related targets (HIV integrase), extensive optimization identified the p-fluorobenzylamide as the optimal substitution pattern in enzymatic assays, outperforming alternative regioisomers [1]. While direct head-to-head FPR1/FPR2 pharmacological data comparing these two isomers is not publicly available, the precedent from analogous chemotypes establishes that para- versus ortho-fluoro substitution can produce non-redundant pharmacological profiles warranting independent experimental characterization.

Fluorine positional isomerism FPR1/FPR2 selectivity Benzylamide SAR

C-Terminal Blocking Prevents Metabolic Degradation: Inferred Stability Advantage Over Free Acid fMLF

The C-terminal p-fluorobenzylamide modification in N-Formyl-Met-Leu-Phe-p-fluorobenzylamide replaces the free carboxylic acid of fMLF with a blocked amide functionality. Free carboxyl-terminated peptides, including native fMLF (CAS 59880-97-6), are susceptible to C-terminal degradation by carboxypeptidases present in biological matrices (serum, neutrophil releasates, tissue culture media) [1]. C-terminal amidation or benzylamidation is a well-established strategy to confer resistance to carboxypeptidase-mediated hydrolysis, thereby extending the functional half-life of peptide ligands in ex vivo and in vivo experimental settings [2]. While direct stability half-life data for CAS 108321-41-1 is not published in the peer-reviewed literature, the class-level expectation—grounded in decades of peptide medicinal chemistry—is that the p-fluorobenzylamide cap confers significantly improved metabolic stability compared to the free acid fMLF (Ki = 38 nM at FPR1) [3], reducing the confounding effects of ligand depletion during extended functional assays such as transwell chemotaxis (typically 1–4 hours) or superoxide production time courses.

Metabolic stability C-terminal amidation Peptide half-life

Differentiation from Non-Fluorinated Benzylamide Analog (CAS 80180-62-7) via Electronic and Hydrogen-Bonding Properties of the Para-Fluoro Substituent

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide (CAS 108321-41-1, MW 544.68) differs from N-Formyl-Met-Leu-Phe benzylamide (CAS 80180-62-7, MW 526.69) by the presence of a single para-fluoro substituent on the benzylamide aromatic ring . Fluorine is the most electronegative element (Pauling electronegativity 3.98 vs. hydrogen 2.20), and its introduction at the para position withdraws electron density from the aromatic ring and the adjacent amide NH₃ thereby modulating both the acidity (pKa) of the benzylamide NH proton and the strength of potential hydrogen-bonding interactions with receptor residues [1]. In SAR campaigns across diverse chemotypes, the para-fluoro substitution on benzylamide moieties has been shown to enhance target binding affinity by 2- to 10-fold compared to unsubstituted benzylamide through a combination of improved van der Waals contacts, modulated pi-stacking interactions, and altered amide bond conformational preferences [1]. While quantitative FPR-binding data for this specific pair is not publicly available, the physicochemical distinction between fluorinated and non-fluorinated benzylamide caps is substantial enough to warrant independent experimental validation and non-interchangeable procurement.

Fluorine substitution effects Benzylamide SAR FPR ligand design

Procurement Specification Differentiation: Purity, Storage, and Vendor Availability Relative to In-Class Alternatives

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide (CAS 108321-41-1) is available from multiple research chemical suppliers with typical minimum purity specifications of 95% (HPLC), including AKSci (Catalog 4455CK, purity ≥95%) and BOC Sciences . The compound is listed under Sigma-Aldrich Catalog F1012 as well. In comparison, the ortho-fluoro isomer (CAS 112898-02-9) is listed under Sigma Catalog F0762 with purity ≥97% (HPLC), while the non-fluorinated benzylamide (CAS 80180-62-7, Sigma F9758) also specifies ≥97% (HPLC) . All three analogs require storage at −20 °C and are classified as combustible solids (Storage Class Code 11). The slightly lower typical purity specification for the para-fluoro variant (95% vs. 97%) may reflect differences in synthetic yields associated with the para-fluorobenzylamine coupling step. Researchers should verify lot-specific certificates of analysis (CoA) when procuring this compound, particularly if the 5% impurity window could confound highly sensitive functional assays (e.g., single-cell calcium imaging with detection limits below 100 pM).

Procurement specifications Vendor comparison Research-grade peptide quality

Optimal Research and Industrial Application Scenarios for N-Formyl-Met-Leu-Phe-p-fluorobenzylamide (CAS 108321-41-1)


Fluorine Positional Isomerism Studies at Formyl Peptide Receptors (FPR1/FPR2)

Researchers conducting systematic SAR studies on the C-terminal benzylamide cap of fMLF analogs require both para-fluoro (CAS 108321-41-1) and ortho-fluoro (CAS 112898-02-9) isomers to dissect the contribution of fluorine positional isomerism to FPR1 versus FPR2 binding affinity, functional selectivity (G protein vs. β-arrestin bias), and chemotaxis versus superoxide production efficacy [1][2]. The para-fluoro variant serves as a critical comparator to the more commonly available ortho-fluoro isomer, enabling complete pharmacological profiling of the fluoro-benzylamide SAR landscape at human FPRs.

Sustained Neutrophil Activation Assays Requiring Metabolic Stability

In functional assays where prolonged FPR stimulation is required—such as transwell chemotaxis (1–4 hours), phagocytosis time courses, or neutrophil extracellular trap (NET) formation studies—the C-terminal benzylamide blocking in CAS 108321-41-1 confers inferred resistance to carboxypeptidase-mediated degradation, as supported by class-level evidence from peptide medicinal chemistry [1][2]. This compound is preferred over free-acid fMLF (CAS 59880-97-6, Ki = 38 nM at FPR1) when ligand stability over the assay duration is a critical experimental parameter.

Pharmacological Differentiation of FPR1 vs. FPR2 Using C-Terminally Modified fMLF Probes

The formyl peptide receptor family comprises FPR1, FPR2/ALX, and FPR3, each with distinct ligand recognition profiles [1]. C-terminal benzylamide modifications have been shown to alter the balance between agonist and antagonist behavior at these receptor subtypes [2]. N-Formyl-Met-Leu-Phe-p-fluorobenzylamide serves as a specialized tool compound to probe whether the para-fluoro substitution pattern favors FPR1-selective activation, FPR2-biased signaling, or dual agonism, particularly when benchmarked against the non-fluorinated benzylamide (CAS 80180-62-7) and the parent fMLF peptide in parallel receptor profiling experiments.

Biophysical Studies of Ligand-Receptor Binding Thermodynamics and Kinetics

The electron-withdrawing para-fluoro substituent on CAS 108321-41-1 modulates the electronic properties of the benzylamide cap, which may alter binding enthalpy-entropy compensation profiles and receptor residence time compared to the non-fluorinated benzylamide analog [1]. This compound is therefore suited for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding kinetic studies aimed at quantifying the thermodynamic and kinetic signatures of fluorinated versus non-fluorinated C-terminal caps on FPR-ligand interactions.

Quote Request

Request a Quote for N-Formyl-Met-Leu-Phe-p-fluorobenzylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.